1-(4-Methylthiazole-5-carbonyl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-7-9(17-6-12-7)10(14)13-4-2-3-8(5-13)11(15)16/h6,8H,2-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPFHMRPRITKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylthiazole-5-carbonyl)piperidine-3-carboxylic acid typically involves the reaction of 4-methylthiazole-5-carboxylic acid with piperidine-3-carboxylic acid under specific conditions. The reaction may require the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond between the thiazole and piperidine rings .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylthiazole-5-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Unfortunately, the available search results do not provide comprehensive data tables and well-documented case studies focusing solely on the applications of "1-(4-Methylthiazole-5-carbonyl)piperidine-3-carboxylic acid". However, the search results do provide some information regarding the properties, synthesis, and potential applications of related compounds, specifically thiazole derivatives.
Information from Search Results
This compound:
- This compound can be purchased from chemical vendors such as Smolecule and ChemScene .
- It has a molecular formula of C11H14N2O3S and a molecular weight of 254.3.
Thiazole Derivatives: Potential Applications
4-methylthiazole-5-carboxylic acid:
- Thiazole compounds are of interest because of their protective effect against diabetes mellitus (DM) .
- A thiazole derivative (NDTD) has demonstrated antioxidant and free radical scavenging activities .
- In vivo studies suggest NDTD can attenuate hyperglycemia, glucose intolerance, and insulin resistance through its antioxidant and anti-inflammatory effects .
- NDTD administration in diabetic rats reversed increased levels of serum glucose, insulin, lipid, and pro-inflammatory cytokines to normal levels . It also lowered levels of TG, TC, LDL-C, and VLDL-C, while alleviating the reduction of serum HDL-C .
- NDTD also attenuated oxidative stress markers by increasing levels of GSH, CAT, SOD, and lowering the level of MDA. It also showed effects against hepatic and renal injury markers by restoring the alleviated level of ALT, AST, BUN, CRE and uric acid .
- Histopathological studies demonstrated that NDTD normalized the morphology of pancreatic islets and showed a protective role against hepatic injury in diabetic rats .
4-Methyl-1,3-Thiazole-5-Carboxylic Acid Derivatives:
- A series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids have been designed and synthesized as structural analogs of febuxostat (a xanthine oxidase inhibitor) .
- Some of these compounds demonstrated potent xanthine oxidase inhibitory activities and moderate antioxidant activities .
Preparation of 4-methylthiazole-5-carboxylic acid:
Mechanism of Action
The mechanism of action of 1-(4-Methylthiazole-5-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole moiety can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Structural and Physicochemical Comparisons
The following table summarizes structural analogs and their distinguishing features:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Purity | Notable Applications |
|---|---|---|---|---|---|
| 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid (1042646-68-3) | C₁₀H₁₃N₃O₃S | 255.29 | Thiadiazole ring, piperidine backbone, carboxylic acid | 98% | Drug discovery scaffold |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (42346-68-9) | C₆H₉NO₃ | 143.14 | Pyrrolidine ring, ketone group | 100% | Intermediate in prodrug synthesis |
| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (930111-02-7) | C₁₁H₁₅N₃O₂ | 221.25 | Pyrazine ring, piperidine backbone | 97% | Antimicrobial research |
| 2-(4,4-Difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid (EN300-6730768) | C₁₀H₁₃F₂N₃O₂S | 297.29 | Difluorinated piperidine, thiazole ring | ≥95% | Kinase inhibitor studies |
| 1-[2-(4-Fluorophenyl)acetyl]piperidine-3-carboxylic acid (N/A) | C₁₄H₁₆FNO₃ | 265.29 | Fluorophenyl acetyl group | N/A | Neuropharmacology |
Functional Group and Pharmacological Comparisons
- Thiadiazole vs. Thiazole/Pyrazine : The thiadiazole ring in the target compound introduces enhanced metabolic stability compared to thiazole or pyrazine derivatives (e.g., 2-(4,4-difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid). This is attributed to the sulfur and nitrogen-rich thiadiazole system, which resists oxidative degradation .
- Carboxylic Acid Positioning : The 3-carboxylic acid group on the piperidine ring facilitates hydrogen bonding with biological targets, similar to nipecotic acid derivatives. However, its steric hindrance due to the thiadiazole substituent may reduce bioavailability compared to simpler analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid .
Biological Activity
1-(4-Methylthiazole-5-carbonyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its biological activities linked to various therapeutic potentials. The thiazole moiety in this compound is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), case studies, and synthesized derivatives.
Synthesis and Structure
The synthesis of this compound involves multiple steps, starting from simple thiazole derivatives. The thiazole ring provides a crucial scaffold for biological activity, with modifications influencing its efficacy. The compound's structure includes a piperidine ring that enhances its lipophilicity and potential bioavailability.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole derivatives. For instance, compounds with similar thiazole structures have shown promising results against various cancer cell lines.
- Case Study : A study reported that thiazole derivatives exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines, indicating significant antiproliferative activity . The presence of electron-donating groups on the phenyl ring was found to enhance this activity.
| Compound | Cell Line Tested | IC50 Value (µg/mL) |
|---|---|---|
| 1 | A-431 | 1.61 ± 1.92 |
| 2 | OVCAR-3 | 1.98 ± 1.22 |
Antimicrobial Activity
The antimicrobial properties of compounds containing the thiazole moiety have also been well documented.
- Research Findings : A derivative of this compound showed potent antibacterial activity against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Bacillus subtilis | 50 |
Anti-inflammatory Effects
Thiazole compounds have been noted for their anti-inflammatory properties as well.
- Study Insights : In a model of diabetes-induced inflammation, administration of thiazole derivatives led to a significant reduction in pro-inflammatory cytokines and improved insulin sensitivity .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- ATPase Activity Modulation : Similar compounds have been shown to stimulate ATPase activity in P-glycoprotein (P-gp), which is crucial for drug efflux and resistance mechanisms in cancer cells .
- Cytotoxic Mechanisms : Thiazole derivatives induce apoptosis in cancer cells through mitochondrial pathways, enhancing the expression of pro-apoptotic factors while reducing anti-apoptotic signals .
Q & A
Basic Research Question
- ¹H-NMR : The thiazole proton (δ 8.5–9.0 ppm) and piperidine protons (δ 1.5–3.5 ppm) confirm core structure integrity. Splitting patterns distinguish equatorial/axial conformations .
- IR : Stretching frequencies for carbonyl groups (thiazole: ~1700 cm⁻¹; piperidine: ~1650 cm⁻¹) validate successful acylation .
- Mass Spectrometry : High-resolution MS (HRMS) detects molecular ion peaks (e.g., [M+H]⁺ at m/z 297.12 for C₁₄H₁₇N₃O₃S) and fragments (e.g., loss of CO₂ from the carboxylic acid group) .
What strategies address low yields in the coupling of thiazole and piperidine moieties?
Advanced Research Question
- Catalytic Systems : Use of HOBt/DCC or EDCI/HOAt for efficient amide bond formation, reducing racemization .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 80°C vs. 12 hr conventional heating) while improving yield by 15–20% .
- Steric Mitigation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the thiazole ring enhances electrophilicity of the carbonyl carbon .
How does the compound’s stereochemistry influence its biological activity, and what methods validate enantiomeric purity?
Advanced Research Question
- Chiral HPLC : Utilize chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (≥98%) .
- Pharmacological Impact : Piperidine ring stereochemistry (e.g., 3S,4R vs. 3R,4S) alters binding affinity to targets like enzymes or receptors. For example, (3S)-configurations may enhance inhibition of metalloproteases .
What are the key challenges in computational modeling of this compound’s interactions with biological targets?
Advanced Research Question
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) require accurate protonation states of the carboxylic acid (pKa ~4.5) and thiazole nitrogen (pKa ~2.8) at physiological pH .
- Force Field Limitations : Standard force fields (e.g., AMBER) may poorly parameterize the thiazole-piperidine torsion angle. Hybrid QM/MM methods improve accuracy .
How can contradictory bioactivity data across studies be reconciled?
Advanced Research Question
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms (e.g., COX-1 vs. COX-2) explain discrepancies. Validate using orthogonal assays (e.g., fluorescence polarization + SPR) .
- Metabolite Interference : Phase I metabolites (e.g., hydroxylated piperidine) may exhibit off-target effects. LC-MS/MS metabolic profiling clarifies active species .
What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
Basic Research Question
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations. Prioritize kinases with conserved ATP-binding pockets (e.g., PI3K, MAPK) .
- IC₅₀ Determination : Fit dose-response curves (0.1–100 µM) using non-linear regression. Include staurosporine as a positive control .
What are the stability risks under physiological conditions, and how are they mitigated?
Advanced Research Question
- Hydrolysis : The ester or amide bonds may degrade in plasma (pH 7.4, 37°C). Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation products via UPLC-PDA .
- Formulation Strategies : Encapsulation in PEGylated liposomes or cyclodextrin complexes enhances serum stability .
How does the compound’s logP influence its pharmacokinetic profile?
Basic Research Question
- logP Measurement : Shake-flask method (octanol/water partition) gives logP ~1.8, indicating moderate lipophilicity. Adjust via substituents (e.g., methyl groups increase logP by ~0.5) .
- Permeability : Caco-2 assays (Papp >1 × 10⁻⁶ cm/s) predict intestinal absorption. Carboxylic acid may require prodrug derivatization (e.g., ethyl ester) for improved bioavailability .
What structural analogs show improved potency, and what SAR trends emerge?
Advanced Research Question
- Thiazole Modifications : 4-Methyl substitution enhances metabolic stability vs. 4-ethyl (t₁/₂ increased from 2.1 to 4.7 hr in human liver microsomes) .
- Piperidine Substitutions : 3-Carboxylic acid is critical for target binding (ΔG = −9.2 kcal/mol in docking). Replacement with sulfonamide reduces affinity by 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
